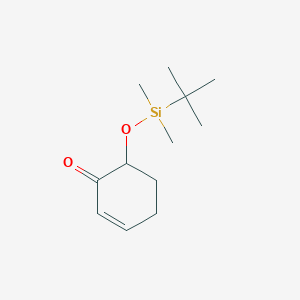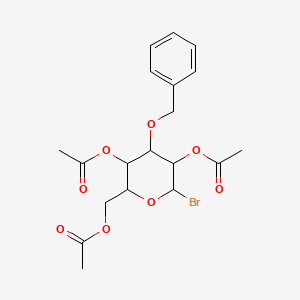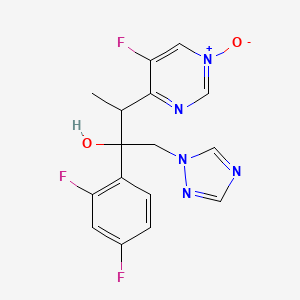
Etoricoxib Impurity 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoricoxib Impurity 15 is a chemical compound related to Etoricoxib, a selective COX-2 inhibitor used primarily for its anti-inflammatory and analgesic properties. Impurities in pharmaceutical compounds like Etoricoxib are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib Impurity 15 involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several reaction conditions such as:
Temperature control: Reactions are often carried out at specific temperatures to ensure the desired product formation.
Solvent use: Common solvents include ethyl acetate and methanol.
Catalysts and reagents: Various catalysts and reagents are used to facilitate the reactions, including acids and bases for pH adjustments.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Etoricoxib Impurity 15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Etoricoxib Impurity 15 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Etoricoxib.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Etoricoxib.
Wirkmechanismus
The mechanism of action of Etoricoxib Impurity 15 is closely related to that of Etoricoxib. It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), preventing the production of prostaglandins from arachidonic acid. This inhibition reduces inflammation, pain, and swelling associated with various medical conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rofecoxib
- Valdecoxib
- Celecoxib
- Meloxicam
- Naproxen
- Ibuprofen
Comparison
Etoricoxib Impurity 15 is unique in its specific structural and chemical properties, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors. For instance, Etoricoxib has a higher selectivity for COX-2 inhibition compared to other agents like Rofecoxib and Celecoxib, which may lead to fewer gastrointestinal side effects .
Conclusion
This compound is an important compound in the study and development of Etoricoxib. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into the quality control and pharmacological properties of Etoricoxib. Understanding its mechanism of action and comparison with similar compounds further highlights its significance in the pharmaceutical industry.
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
(Z)-2-chloro-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C5H8ClNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
InChI-Schlüssel |
FOLKGGCYZOCSEZ-HYXAFXHYSA-N |
Isomerische SMILES |
CN(C)/C=C(/C=O)\Cl |
Kanonische SMILES |
CN(C)C=C(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)



![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)






![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)

